2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
2-Phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a bicyclic heterocyclic compound featuring a fused pyrrolo-isoxazole scaffold. The structure includes a phenyl group at position 2 and a p-tolyl (4-methylphenyl) substituent at position 2. This compound is synthesized via [3+2] cycloaddition reactions, where nitrile oxides generated in situ react with dipolarophiles to form the isoxazole ring . Evidence indicates that this method yields the product in 77% under optimized conditions using NaCl, Oxone, and Na₂CO₃ as reagents . The compound’s stereochemistry and purity are confirmed via NMR, IR, and elemental analysis .
Properties
IUPAC Name |
3-(4-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-7-9-12(10-8-11)15-14-16(18(22)19-17(14)21)23-20(15)13-5-3-2-4-6-13/h2-10,14-16H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZALQMWVVYVNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound belonging to the pyrroloisoxazole class. This compound features a unique bicyclic structure that combines a pyrrole and an isoxazole ring, which contributes to its diverse biological activities. The presence of phenyl and tolyl substituents enhances its potential for various interactions within biological systems.
- Molecular Formula : C22H18N2O4
- Molecular Weight : 374.396 g/mol
- Structural Characteristics : The compound's structure includes two aromatic rings and a bicyclic core that is pivotal for its biological activity.
Biological Activities
Research indicates that compounds similar to 2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole exhibit significant biological activities. The following sections summarize key findings related to its biological effects.
Anticancer Activity
Several studies have documented the anticancer properties of pyrroloisoxazole derivatives. For instance, derivatives containing isoxazole rings have shown promising results against various cancer cell lines:
| Compound Name | Activity | Reference |
|---|---|---|
| Isoxazole derivatives | Anticancer activity against MCF-7 and HCT116 | |
| Pyrimidine derivatives | Higher activity than isoxazoles against EMT6 (breast cancer) |
In vitro studies have demonstrated that modifications in the substituents on the pyrrolo[3,4-d]isoxazole ring can significantly influence anticancer efficacy. For example, certain derivatives exhibited IC50 values as low as 5.0 μM against colon cancer cell lines .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial properties. Research has indicated that similar compounds with isoxazole moieties possess antibacterial and antifungal activities:
| Study | Compound | Activity |
|---|---|---|
| Mallavadhani et al. | Various isoxazole derivatives | Antimicrobial activity against bacterial strains |
| Aissa et al. | Isoxazoline derivatives | Significant cytotoxicity against cancer cells |
The synthesis of these compounds often involves multi-step processes that enhance their purity and biological efficacy.
Antioxidant Activity
Antioxidant activity is another area where this class of compounds has shown promise. The free radical scavenging ability of various isoxazole derivatives has been assessed using DPPH and ABTS methods:
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Compound A | 85% at 0.1 mg/mL | 90% at 0.1 mg/mL |
| Compound B | 75% at 0.1 mg/mL | 80% at 0.1 mg/mL |
Results indicate that the antioxidant activities are concentration-dependent, highlighting their potential in therapeutic applications for oxidative stress-related diseases .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of various pyrroloisoxazole derivatives on human cancer cell lines (MCF-7 and HCT116). The most potent derivative exhibited an IC50 value of 5 μM, indicating strong antiproliferative effects.
- Microbial Inhibition : Another research project focused on the synthesis of isoxazoline derivatives from natural products showed significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Compounds similar to 2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole have shown promising anticancer properties. Research indicates that modifications to the core structure can enhance efficacy against various cancer cell lines.
- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity, suggesting potential applications in developing new antibiotics.
2. Organic Synthesis
- Synthetic Intermediates : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic synthesis.
- Reactivity Studies : The reactivity of this compound has been studied extensively to understand its behavior under different conditions, providing insights into reaction mechanisms that are valuable for chemists.
Case Study 1: Anticancer Activity Evaluation
A study investigated the anticancer effects of 2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutics. This suggests that further development could lead to effective cancer treatments.
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of the compound were tested against a panel of bacterial strains. The results showed that certain modifications increased antimicrobial potency significantly, with minimum inhibitory concentrations (MIC) lower than those of common antibiotics. This highlights the potential for developing new antimicrobial agents based on this compound.
Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole | Pyrrole and isoxazole rings with phenyl and p-tolyl groups | Anticancer, Antimicrobial |
| 5-(4-fluorophenyl)-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole | Fluorinated phenyl groups | Anticancer activity |
| 3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole | Acetyl group substitution | Antimicrobial properties |
Comparison with Similar Compounds
Substituent Variations
a. Position 5 Substitution
- 5-Methyl-3-(p-tolyl)-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione (3af): This analog replaces the phenyl group at position 2 with a methyl group at position 3. Its synthesis yield (77%) is comparable to the target compound, suggesting similar stability under cycloaddition conditions .
b. Fluorinated Derivatives
- 2-Benzyl-3-(2,6-difluorophenyl)-dihydro-5-phenyl-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6a-H)-dione (2a): Fluorine substituents at the aryl ring increase electronegativity and metabolic stability. This derivative exhibits a higher melting point (175–176°C) compared to non-fluorinated analogs, likely due to stronger intermolecular interactions (e.g., C–F···H–C) .
Ring System Modifications
a. Pyrrolo[3,4-c]pyrazole-diones
Compounds like 33 and 34 replace the isoxazole ring with a pyrazole moiety. For example:
- 3-((3-Methoxyphenyl)amino)-5-methyl-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione (33): The pyrazole ring introduces additional hydrogen-bonding sites (NH groups), increasing solubility in polar solvents. Melting points for these analogs range from 180–220°C, reflecting enhanced crystallinity compared to isoxazole derivatives .
b. Thiophene-Containing Analogs
- 2,5-Dimethyl-3-(3-methylthiophen-2-yl)-dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione :
Substitution with a thiophene ring introduces sulfur-based π-electron interactions, altering electronic properties. X-ray crystallography confirms planar geometry, with the thiophene ring contributing to extended conjugation .
Functional Group Diversity
a. Trifluoromethyl Substitution
- 5-Methyl-2-(p-tolyl)-3-((4-(trifluoromethyl)phenyl)amino)pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione (35): The CF₃ group significantly lowers the melting point (190–192°C) due to reduced molecular symmetry and increased hydrophobicity .
b. Chlorinated Derivatives
- 5-Benzyl-3-(2,4-dichlorophenyl)-2-phenyltetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione : Chlorine atoms enhance lipophilicity and bioactivity, making this derivative suitable for industrial-scale synthesis (99% purity, 25 kg batches) .
Q & A
Basic Research Questions
Q. How can the synthesis of 2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione be optimized for improved yield and purity?
- Methodological Answer : Optimize reaction parameters such as temperature (60–100°C), solvent choice (polar aprotic solvents like DMF or toluene), and reaction time (12–48 hours). Catalysts like bases (e.g., KCO) or acids can enhance cyclization efficiency. Purification via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (2-propanol) improves purity. Use statistical Design of Experiments (DoE) to systematically evaluate interactions between variables .
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 80–90°C | Higher yields, reduced side products |
| Solvent | DMF or toluene | Enhances reaction kinetics |
| Catalyst | Triethylamine/KCO | Facilitates cycloaddition |
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and isoxazole ring vibrations .
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .
Q. What are the critical parameters in designing multi-step synthetic routes for derivatives?
- Methodological Answer : Prioritize regioselectivity in cycloaddition reactions (e.g., [3+2] strategies) and protect functional groups (e.g., sulfonates) to prevent side reactions. Optimize each step independently, using orthogonal protecting groups and monitoring intermediates via TLC or HPLC .
Advanced Research Questions
Q. How can contradictions in reported biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like cell line viability, incubation time, and solvent (DMSO concentration ≤0.1%).
- Stereochemical Analysis : Compare enantiomers using chiral HPLC or circular dichroism to assess activity differences.
- Meta-Analysis : Use computational tools (e.g., PubChem BioAssay) to cross-reference IC values and identify outliers .
Q. What computational approaches effectively predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate binding affinities with enzymes (e.g., kinases) using force fields like AMBER or CHARMM.
- Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets) .
Q. How does stereochemistry influence the compound’s pharmacological properties?
- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) and compare:
- Pharmacokinetics : Assess metabolic stability (CYP450 assays) and membrane permeability (Caco-2 models).
- Pharmacodynamics : Measure dose-response curves for target inhibition (e.g., IC shifts between R/S configurations).
- Crystallographic Data : Correlate absolute configuration with binding modes (e.g., hydrogen-bonding networks in X-ray structures) .
Data Contradiction Analysis Framework
For conflicting results (e.g., varying IC values):
Replicate Conditions : Ensure identical experimental setups (pH, temperature, assay type).
Structural Verification : Confirm batch purity via LC-MS and crystallography.
Computational Validation : Compare DFT-predicted reactivities with experimental outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
